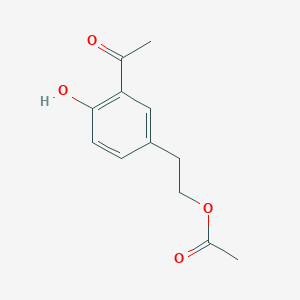

2-(3-Acetyl-4-hydroxyphenyl)ethyl acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3-acetyl-4-hydroxyphenyl)ethyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-8(13)11-7-10(3-4-12(11)15)5-6-16-9(2)14/h3-4,7,15H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCGRLMABSSGAPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC(=C1)CCOC(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40509426 | |

| Record name | 2-(3-Acetyl-4-hydroxyphenyl)ethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40509426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58282-50-1 | |

| Record name | 2-(3-Acetyl-4-hydroxyphenyl)ethyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40509426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Roles of 2 3 Acetyl 4 Hydroxyphenyl Ethyl Acetate

General Synthetic Strategies for Phenolic Esters and Acetyl-Substituted Aromatics

The construction of the 2-(3-Acetyl-4-hydroxyphenyl)ethyl acetate (B1210297) molecule relies on established and versatile reactions in organic chemistry, namely the formation of ester linkages and the introduction of acetyl groups onto a phenolic ring.

Esterification Approaches for Phenylethyl Acetates

The formation of the ethyl acetate moiety in 2-(3-Acetyl-4-hydroxyphenyl)ethyl acetate is achieved through esterification. This class of reactions typically involves the reaction of a carboxylic acid or its derivative with an alcohol. In the context of phenylethyl acetates, this would involve the esterification of a corresponding phenylethyl alcohol.

One of the most common methods for esterification is the Fischer esterification , which involves reacting a carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or tosic acid. This is a reversible reaction, and to drive the equilibrium towards the product, the alcohol is often used in excess, or water is removed as it is formed.

Alternatively, more reactive acylating agents can be employed to achieve higher yields and milder reaction conditions. The use of acetic anhydride (B1165640) with an alcohol, often in the presence of a base catalyst like pyridine or a solid acid catalyst, is a widely used method for acetylation. wikipedia.org The reaction with acetic anhydride is generally faster and more efficient than Fischer esterification. Another highly reactive acylating agent is acetyl chloride , which reacts vigorously with alcohols to produce esters and hydrogen chloride gas. researchgate.net

Enzymatic methods have also gained prominence for their high selectivity and mild reaction conditions. Lipases, for instance, can catalyze the esterification of alcohols with high efficiency. nih.gov

Table 1: Comparison of Esterification Methods for Phenylethyl Acetates

| Method | Acylating Agent | Catalyst | Conditions | Advantages | Disadvantages |

| Fischer Esterification | Acetic acid | Strong acid (e.g., H₂SO₄) | Heat, excess alcohol | Inexpensive reagents | Reversible, requires harsh conditions |

| Acetic Anhydride | Acetic anhydride | Base (e.g., pyridine) or acid | Mild to moderate | High yield, irreversible | Byproduct is acetic acid |

| Acetyl Chloride | Acetyl chloride | None or base | Vigorous, often at low temp. | High reactivity, fast | Byproduct is corrosive HCl gas |

| Enzymatic | Acetic acid or ester | Lipase | Mild, aqueous or organic solvent | High selectivity, green | Can be slower, enzyme cost |

Acylation Reactions on Phenolic Substrates to Introduce Acetyl Groups

The introduction of the acetyl group onto the phenolic ring is a key step in the synthesis of this compound. The most prominent method for this transformation is the Friedel-Crafts acylation and its intramolecular variant, the Fries rearrangement .

The Friedel-Crafts acylation involves the reaction of an aromatic compound with an acylating agent, such as an acyl halide or anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). ajchem-a.com This reaction introduces an acyl group directly onto the aromatic ring. However, for phenolic substrates, direct Friedel-Crafts acylation can be problematic due to the coordination of the Lewis acid with the phenolic oxygen, which deactivates the ring towards electrophilic substitution.

A more effective strategy for acylating phenols is the Fries rearrangement . acs.orgorganic-chemistry.org This reaction involves the rearrangement of a phenolic ester to a hydroxy aryl ketone, catalyzed by a Lewis acid. ajchem-a.comacs.org The reaction proceeds by first forming the phenolic ester, which is then treated with a Lewis acid to induce the migration of the acyl group from the phenolic oxygen to the aromatic ring. The Fries rearrangement is regioselective, with the ortho- and para-isomers being the major products. The ratio of these isomers can often be controlled by adjusting the reaction temperature; lower temperatures generally favor the para-product, while higher temperatures favor the ortho-product. nih.gov

Strategies for Regioselective Functionalization of Phenyl Rings

Achieving the desired substitution pattern on the phenyl ring is crucial for the synthesis of this compound, which has a specific 1,2,4-trisubstituted pattern. The regioselectivity of acylation reactions on substituted phenols is governed by the directing effects of the existing substituents.

In the case of a 4-hydroxyphenylethyl acetate precursor, the hydroxyl group is a strong activating and ortho-, para-directing group. Therefore, during a Fries rearrangement, the incoming acetyl group will be directed to the positions ortho to the hydroxyl group. Since the para position is already occupied by the ethyl acetate side chain, the acylation will occur at one of the ortho positions. The presence of the ethyl acetate group at the para position can also influence the regioselectivity due to steric hindrance, potentially favoring one ortho position over the other.

The choice of catalyst and reaction conditions in the Fries rearrangement can also influence the regioselectivity. For instance, titanium tetrachloride (TiCl₄) has been shown to promote ortho-acylation in some cases. researchgate.net By carefully selecting the starting materials and reaction conditions, it is possible to achieve a high degree of regioselectivity in the functionalization of the phenyl ring.

Role of this compound as a Synthetic Intermediate

The chemical structure of this compound, featuring a reactive ester group and a functionalized aromatic ring, makes it a valuable intermediate in the synthesis of more complex molecules.

Conversion to 3-Acetyl-4-hydroxyphenethyl Alcohol via Hydrolysis

The ester group in this compound can be readily hydrolyzed to yield the corresponding alcohol, 3-Acetyl-4-hydroxyphenethyl alcohol. This transformation is a fundamental reaction in organic synthesis and can be achieved under either acidic or basic conditions.

Acid-catalyzed hydrolysis involves heating the ester in the presence of a dilute acid, such as sulfuric acid or hydrochloric acid. acs.org The reaction is the reverse of Fischer esterification and is also an equilibrium process. To drive the reaction to completion, an excess of water is used.

Base-catalyzed hydrolysis , also known as saponification, is an irreversible process that involves treating the ester with a strong base, such as sodium hydroxide or potassium hydroxide. google.comgoogle.com The reaction produces the carboxylate salt of the acid and the alcohol. Subsequent acidification of the reaction mixture protonates the carboxylate to yield the carboxylic acid. The hydrolysis of substituted phenyl acetates is a well-established reaction. acs.orgresearchgate.netrsc.org

Table 2: Hydrolysis Methods for the Conversion of this compound

| Method | Reagents | Conditions | Product |

| Acid-Catalyzed Hydrolysis | Dilute acid (e.g., H₂SO₄), water | Heat | 3-Acetyl-4-hydroxyphenethyl alcohol and acetic acid |

| Base-Catalyzed Hydrolysis (Saponification) | Strong base (e.g., NaOH), water/alcohol | Heat, followed by acidification | 3-Acetyl-4-hydroxyphenethyl alcohol and acetic acid |

The resulting 3-Acetyl-4-hydroxyphenethyl alcohol is itself a valuable building block, possessing a primary alcohol for further functionalization and a substituted aromatic ring.

Potential as a Building Block for Complex Organic Molecules

The structural features of this compound make it a promising precursor for the synthesis of a variety of more complex organic molecules, including those with potential biological activity. mdpi.com The presence of multiple functional groups—the ester, the acetyl group, the hydroxyl group, and the aromatic ring—provides several handles for further chemical modification.

The acetyl group can undergo a range of reactions, such as reduction to an ethyl group, oxidation to a carboxylic acid, or condensation reactions at the alpha-carbon. The phenolic hydroxyl group can be alkylated or acylated, and it directs further electrophilic substitution on the aromatic ring. The ethyl acetate side chain can be modified after hydrolysis to the alcohol, for example, through oxidation to an aldehyde or carboxylic acid, or conversion to other functional groups.

This versatility makes this compound and its derivatives, such as 3-Acetyl-4-hydroxyphenethyl alcohol, attractive starting materials for the synthesis of natural products, pharmaceuticals, and other fine chemicals. nih.govmdpi.com

Derivatization for the Synthesis of Novel Analogues

The molecular architecture of this compound features several reactive sites that serve as strategic points for chemical modification, enabling its use as a versatile precursor for the synthesis of a diverse range of novel analogues. The primary sites for derivatization are the acetyl and hydroxyl functional groups attached to the phenyl ring, as well as the ethyl acetate side chain. Of particular importance is the acetyl group, which functions as an acetophenone moiety and is highly amenable to condensation reactions for the construction of larger, more complex molecules.

Synthesis of Chalcone Analogues

A principal derivatization pathway for this compound involves the synthesis of chalcones, which are bi-aromatic α,β-unsaturated ketones. rjlbpcs.com These compounds are generated through the Claisen-Schmidt condensation, a well-established base-catalyzed reaction between an acetophenone and an aromatic aldehyde. scispace.comcore.ac.uk In this context, this compound acts as the ketone component.

The reaction is typically carried out in the presence of an aqueous alkaline base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), which facilitates the deprotonation of the α-carbon of the acetyl group, forming an enolate. core.ac.uk This enolate then acts as a nucleophile, attacking the carbonyl carbon of a substituted aromatic aldehyde. Subsequent dehydration of the resulting β-hydroxy ketone adduct yields the chalcone analogue. scispace.com By employing a variety of substituted aromatic aldehydes, a library of novel chalcone derivatives can be synthesized, each featuring the core structure of the parent molecule. This method is efficient, with solvent-free grinding techniques also being reported as an effective approach. rjlbpcs.com

Synthesis of Pyrazole Analogues

The chalcone analogues derived from this compound are themselves valuable synthetic intermediates for producing heterocyclic compounds, most notably pyrazoles. rjlbpcs.comrjptonline.org Pyrazoles and their partially reduced forms, pyrazolines, are five-membered heterocyclic rings containing two adjacent nitrogen atoms and are known to possess a wide range of biological activities. orientjchem.orgnih.gov

The synthesis of pyrazole analogues is achieved through the cyclocondensation reaction of the α,β-unsaturated ketone system of the chalcone with hydrazine hydrate (H₂NNH₂·H₂O). rjptonline.orgorientjchem.org The reaction typically involves refluxing the chalcone with hydrazine hydrate in a suitable solvent, such as ethanol (B145695). orientjchem.orgcore.ac.uk This process leads to the formation of the pyrazoline ring, which can then be oxidized to the corresponding pyrazole. This two-step sequence, starting from this compound, provides a robust route to novel and structurally diverse pyrazole derivatives. rjptonline.orgnih.gov

The following table summarizes the key derivatization reactions for generating novel analogues from this compound.

Table 1: Derivatization of this compound for Novel Analogue Synthesis

| Precursor | Reaction Type | Reagent(s) | Analogue Class Synthesized |

|---|---|---|---|

| This compound | Claisen-Schmidt Condensation | Substituted Aromatic Aldehyde, Base (e.g., NaOH, KOH) | Chalcones |

Spectroscopic and Chromatographic Methodologies for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Characterization

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular structure can be assembled.

In ¹H NMR spectroscopy of 2-(3-Acetyl-4-hydroxyphenyl)ethyl acetate (B1210297), the distinct chemical environments of the protons result in a characteristic spectrum. The signals can be assigned based on their chemical shift (δ), multiplicity (singlet, doublet, triplet, etc.), and integration values.

The aromatic region is expected to show three signals corresponding to the protons on the substituted benzene (B151609) ring. The electron-withdrawing acetyl group and the electron-donating hydroxyl group significantly influence their chemical shifts. A proton ortho to the acetyl group would be the most deshielded. The ethyl chain connecting the aromatic ring to the acetate group (-CH₂-CH₂-O-) would present as two distinct triplets, assuming free rotation. The ethyl acetate moiety itself is identified by a characteristic quartet and triplet for the O-CH₂-CH₃ group and a singlet for the acetate's methyl protons. bris.ac.ukchemicalbook.com A very downfield singlet, which may be broad, is expected for the phenolic hydroxyl proton, a signal that would disappear upon D₂O exchange.

Table 1: Predicted ¹H NMR Spectral Data for 2-(3-Acetyl-4-hydroxyphenyl)ethyl acetate

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Phenolic OH | ~12.0 | Singlet (broad) | - |

| Aromatic H (ortho to acetyl) | ~7.8 | Doublet | ~2.0 |

| Aromatic H (ortho to ethyl) | ~7.5 | Doublet of Doublets | ~8.5, ~2.0 |

| Aromatic H (ortho to hydroxyl) | ~7.0 | Doublet | ~8.5 |

| Ar-CH₂- | ~4.2 | Triplet | ~7.0 |

| -CH₂-O- | ~2.9 | Triplet | ~7.0 |

| Acetyl CH₃ (on ring) | ~2.6 | Singlet | - |

| Acetate O-CH₂- | ~2.0 | Singlet | - |

Note: Predicted values are based on analogous structures and standard substituent effects.

¹³C NMR spectroscopy provides critical information about the carbon backbone of the molecule. Each unique carbon atom produces a distinct signal. The spectrum of this compound is expected to show 12 distinct signals, corresponding to its 12 carbon atoms.

The carbonyl carbons of the acetyl group and the ester group will appear significantly downfield (δ > 170 ppm). docbrown.info The aromatic carbons will resonate in the typical range of δ 115-160 ppm, with their specific shifts determined by the attached substituents. The carbon bearing the hydroxyl group will be shifted downfield, while the carbons ortho and para to it will be shielded. The carbons of the ethyl linker and the ethyl acetate group will appear in the upfield region of the spectrum. chemicalbook.comchemicalbook.com

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Acetyl C=O (on ring) | ~204 |

| Ester C=O | ~171 |

| Aromatic C-OH | ~160 |

| Aromatic C-COCH₃ | ~135 |

| Aromatic C-CH₂- | ~131 |

| Aromatic CH (ortho to acetyl) | ~130 |

| Aromatic CH (ortho to ethyl) | ~125 |

| Aromatic C (quaternary) | ~120 |

| Aromatic CH (ortho to hydroxyl) | ~118 |

| Acetate O-CH₂- | ~64 |

| Ar-CH₂- | ~35 |

| Acetyl CH₃ (on ring) | ~26 |

Note: Predicted values are based on analogous structures and standard substituent effects.

To confirm the assignments made from 1D NMR spectra, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. It would show correlations between the adjacent aromatic protons, as well as between the two methylene (B1212753) groups of the ethyl linker (Ar-CH₂-CH₂-O). It would also confirm the coupling between the methylene and methyl protons of the ethyl group in the acetate moiety.

HMBC (Heteronuclear Multiple Bond Correlation): This technique maps long-range (2-3 bond) correlations between protons and carbons. Key correlations would include the one between the acetyl methyl protons and the acetyl carbonyl carbon, and between the aromatic protons and the carbons of the acetyl group and ethyl linker. This is crucial for definitively placing the substituents on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, confirming which proton signal corresponds to which carbon signal for all C-H bonds in the molecule.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Transitions

Infrared (IR) Spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display several characteristic absorption bands:

O-H Stretch: A very broad and strong absorption band is expected in the range of 3200-2800 cm⁻¹, characteristic of a phenolic hydroxyl group involved in strong intramolecular hydrogen bonding with the adjacent acetyl carbonyl oxygen. nih.gov

C-H Stretches: Absorptions just below 3000 cm⁻¹ are due to sp³ C-H stretching (from the ethyl and methyl groups), while weaker absorptions just above 3000 cm⁻¹ correspond to sp² C-H stretching on the aromatic ring.

C=O Stretches: Two distinct carbonyl absorptions are expected. The ester carbonyl (C=O) stretch typically appears around 1740 cm⁻¹. libretexts.org The aryl ketone carbonyl (acetyl group) stretch would appear at a lower frequency, around 1650 cm⁻¹, due to conjugation with the aromatic ring and hydrogen bonding.

C=C Stretches: Aromatic ring C=C stretching vibrations are expected in the 1600-1450 cm⁻¹ region.

C-O Stretches: Strong C-O stretching bands for the ester and the phenol (B47542) will be visible in the fingerprint region, typically between 1300-1100 cm⁻¹. libretexts.orgnist.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within the molecule. The chromophore in this compound is the acetyl-substituted hydroxyphenyl ring. It is expected to exhibit strong absorptions in the UV region corresponding to π → π* transitions of the aromatic system and the conjugated carbonyl group. A weaker n → π* transition associated with the carbonyl groups might also be observed at a longer wavelength. researchgate.netresearchgate.net

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information from the fragmentation patterns of the molecule. For this compound (C₁₂H₁₄O₄), the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) of 222.

The fragmentation pattern in electron ionization (EI-MS) would likely involve several key cleavages:

Loss of an acetyl group: A prominent peak at m/z 179 would result from the loss of the CH₃CO radical (43 amu).

Cleavage of the ester: Fragmentation can occur to yield a peak corresponding to the acylium ion [CH₃CO]⁺ at m/z 43.

Benzylic cleavage: Cleavage of the bond between the two ethylenic carbons of the linker would be a favorable fragmentation pathway, leading to a stable benzylic cation.

McLafferty Rearrangement: The ester moiety could undergo a McLafferty rearrangement, leading to the elimination of a neutral ethene molecule (28 amu) and the formation of a radical cation at m/z 194.

X-ray Diffraction Studies for Solid-State Structural Determination

For this analogue, studies revealed a strong intramolecular O-H···O hydrogen bond between the phenolic hydroxyl group and the oxygen of the acetyl group, which locks the acetyl group nearly coplanar with the benzene ring. nih.gov In the crystal lattice, molecules were observed to form dimers through intermolecular C-H···O hydrogen bonds. nih.gov It is highly probable that this compound would adopt a similar conformation and engage in comparable intermolecular interactions in its solid state.

Chromatographic Techniques for Purification and Purity Analysis

Chromatographic techniques are indispensable tools in synthetic chemistry for the separation, purification, and assessment of the purity of compounds. The principles of chromatography rely on the differential partitioning of a compound between a stationary phase and a mobile phase. For a molecule like this compound, with its moderate polarity stemming from the hydroxyl, acetyl, and ester functional groups, various chromatographic methods are employed.

Thin Layer Chromatography (TLC) in Reaction Monitoring and Purity Assessment

Thin Layer Chromatography (TLC) is a rapid, inexpensive, and sensitive technique used extensively to monitor the progress of chemical reactions and to qualitatively assess the purity of the resulting products. wisc.eduumich.edu The stationary phase is typically a thin layer of an adsorbent material, most commonly silica (B1680970) gel (SiO2) or alumina (B75360) (Al2O3), coated onto a flat carrier such as a glass or plastic plate. wisc.edu

In the context of synthesizing this compound, TLC is used to track the consumption of starting materials and the formation of the product. wisc.eduresearchgate.net A small spot of the reaction mixture is applied to the baseline of the TLC plate. umich.edu The plate is then placed in a sealed chamber containing a suitable solvent system (the mobile phase). wisc.edu As the solvent moves up the plate by capillary action, it carries the components of the mixture at different rates depending on their polarity and affinity for the stationary phase. wisc.edu

The separation is quantified by the Retention Factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. researchgate.net

Rf = Distance traveled by the spot / Distance traveled by the solvent front

For this compound, a moderately polar compound, a common mobile phase would be a mixture of a nonpolar solvent like hexane (B92381) and a more polar solvent like ethyl acetate. rochester.edu The ratio of these solvents is adjusted to achieve optimal separation, ideally with the product having an Rf value between 0.3 and 0.5 for clear resolution. rochester.edu By comparing the Rf value of the spot corresponding to the product with that of a pure standard, its identity can be preliminarily confirmed. The presence of multiple spots indicates impurities. umich.edu Visualization is often achieved under UV light, where fluorescent compounds on the plate appear as dark spots. umich.edu

Table 1: Hypothetical TLC Analysis for this compound This table illustrates the expected trend in Rf values based on solvent polarity. Actual values must be determined experimentally.

| Mobile Phase (Hexane:Ethyl Acetate) | Expected Rf Value Range | Observation |

|---|---|---|

| 80:20 | 0.1 - 0.2 | Low mobility, indicating strong interaction with the polar silica gel stationary phase. |

| 60:40 | 0.3 - 0.5 | Optimal separation, good mobility. Ideal for reaction monitoring and purity assessment. |

| 40:60 | 0.6 - 0.8 | High mobility, less separation from less polar impurities. The spot is closer to the solvent front. |

Column Chromatography for Compound Purification

When a reaction yields a mixture of products or contains unreacted starting materials, column chromatography is the standard method for purification on a preparative scale. orgsyn.org This technique operates on the same principles as TLC but is used to separate and isolate larger quantities of material. umich.edu A vertical glass column is packed with a stationary phase, typically silica gel. atlantis-press.com

For the purification of this compound, the crude product mixture is first dissolved in a minimal amount of solvent and loaded onto the top of the silica gel column. orgsyn.org The mobile phase, or eluent, is then passed through the column. orgsyn.org The choice of eluent is critical and is usually determined by prior TLC analysis. rochester.edu A solvent system that gives an Rf value of around 0.3 for the desired compound on TLC is often a good starting point for column chromatography. rochester.edu

Commonly, a gradient elution method is used, where the polarity of the mobile phase is gradually increased over time. For instance, the elution might begin with a less polar solvent system (e.g., a higher ratio of hexane to ethyl acetate) to first wash out nonpolar impurities. rochester.eduamazonaws.com The polarity is then slowly increased by adding more ethyl acetate to elute the moderately polar this compound, leaving more polar impurities adsorbed to the column. amazonaws.com The eluate is collected in a series of fractions, which are then analyzed by TLC to identify those containing the pure product. orgsyn.org

Table 2: Typical Solvent Systems for Column Chromatography Purification

| Stationary Phase | Mobile Phase System | Application for this compound |

|---|---|---|

| Silica Gel 60 (200-300 mesh) | Hexane / Ethyl Acetate | Standard system for compounds of moderate polarity. rochester.edu The ratio is adjusted based on TLC results. |

| Silica Gel | Petroleum Ether / Acetone | An alternative solvent system. Acetone is more polar than ethyl acetate. amazonaws.com |

| Amine-Functionalized Silica | Hexane / Ethyl Acetate | Useful if basic impurities are present to prevent peak tailing. wfu.edu |

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Purity Evaluation

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of individual components in a mixture. ijsrtjournal.com It is an advanced form of column chromatography that uses high pressure to pass the mobile phase through a column packed with smaller stationary phase particles, leading to higher resolution and faster separation times. ijsrtjournal.com

For quantitative analysis and final purity evaluation of this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed. In RP-HPLC, the stationary phase is nonpolar (e.g., a C18-modified silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. sielc.comsielc.com

A precisely known amount of the purified compound is dissolved in a suitable solvent to create a standard solution. This solution is injected into the HPLC system. The time it takes for the compound to travel through the column to the detector is known as its retention time (RT), which is a characteristic property for a given set of HPLC conditions (e.g., column type, mobile phase composition, flow rate, and temperature). ijsrtjournal.com

The detector, often a UV-Vis spectrophotometer, measures the absorbance of the eluate at a specific wavelength where the compound absorbs strongly. The area under the resulting peak in the chromatogram is proportional to the concentration of the compound. By running a calibration curve with standards of known concentrations, the exact amount of this compound in a sample can be determined. The purity is often expressed as a percentage of the total peak area in the chromatogram. ijsrtjournal.com

Table 3: Illustrative HPLC Method Parameters for Purity Analysis This table provides a representative HPLC method. Parameters must be optimized for specific instrumentation and sample matrices.

| Parameter | Typical Value/Condition | Purpose |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) | Provides a nonpolar stationary phase for separation. nih.gov |

| Mobile Phase | Acetonitrile / Water with 0.1% Formic Acid (Gradient Elution) | Separates compounds based on polarity. Formic acid improves peak shape. sielc.comsielc.com |

| Flow Rate | 1.0 mL/min | Controls the speed of the mobile phase through the column. nih.gov |

| Detection | UV at 254 nm or 280 nm | Monitors the eluate for the analyte based on its UV absorbance. nih.gov |

| Injection Volume | 10 µL | The volume of the sample introduced into the system. nih.gov |

| Retention Time (RT) | Analyte-specific (e.g., 8.5 min) | Used for qualitative identification of the compound. ijsrtjournal.com |

| Peak Area | Proportional to concentration | Used for quantitative analysis and purity calculation. ijsrtjournal.com |

Compound Names

Computational Chemistry and Theoretical Investigations of 2 3 Acetyl 4 Hydroxyphenyl Ethyl Acetate

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure (e.g., DFT/B3LYP)

Quantum chemical calculations, particularly those utilizing Density Functional Theory (DFT) with the B3LYP functional, are instrumental in elucidating the molecular geometry and electronic structure of 2-(3-acetyl-4-hydroxyphenyl)ethyl acetate (B1210297). These calculations can determine the optimal three-dimensional arrangement of atoms, bond lengths, bond angles, and dihedral angles.

The geometry of the molecule is influenced by its various functional groups. The phenyl ring, substituted with a hydroxyl group at position 4 and an acetyl group at position 3, forms the core. The ethyl acetate group is attached at the second carbon of the ethyl chain linked to the phenyl ring. The acetyl group's electron-withdrawing nature can affect the electronic stability of the molecule in electrophilic substitution reactions, while the hydroxyl group plays a role in hydrogen bonding, which influences properties like solubility.

Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap generally suggests higher reactivity. For phenolic compounds, these calculations help in understanding their antioxidant potential, as the ease of donating a hydrogen atom from the hydroxyl group is related to the electronic structure. nih.gov

Table 1: Calculated Electronic Properties of Substituted Phenols (Illustrative)

| Property | Value | Reference |

|---|---|---|

| Heat of Formation (Hf) | Varies | nih.gov |

| HOMO Energy | Varies | researchgate.netnih.gov |

| LUMO Energy | Varies | researchgate.netnih.gov |

| HOMO-LUMO Gap | Varies | researchgate.net |

Note: This table is illustrative and specific values for 2-(3-acetyl-4-hydroxyphenyl)ethyl acetate would require dedicated DFT calculations.

Molecular Docking Simulations to Predict Ligand-Receptor Interactions (referencing analogous compounds)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com For this compound, docking simulations can be used to predict its binding affinity and mode of interaction with various biological targets, such as enzymes and receptors. This is particularly valuable in drug discovery for identifying potential therapeutic applications. mdpi.com

Given the structural similarities to other phenolic compounds, insights can be drawn from docking studies on analogous molecules. For instance, studies on phenolic compounds have shown that they can exhibit good binding affinity to enzymes like human pancreatic α-amylase and phospholipase A2. nih.govufms.br The binding is often stabilized by hydrogen bonds formed between the hydroxyl groups of the phenolic ligand and amino acid residues in the active site of the protein. researchgate.netmdpi.com The acetyl and ester groups of this compound could also participate in these interactions, potentially influencing the binding specificity and strength.

The binding energy, typically reported in kcal/mol, is a key output of docking simulations, with more negative values indicating a stronger binding affinity. nih.gov For example, docking studies of various phenolic compounds against phospholipase A2 have revealed a range of binding energies, highlighting the influence of different functional groups on the interaction. ufms.brresearchgate.net

Table 2: Illustrative Docking Scores of Phenolic Compounds with Protein Targets

| Compound | Target Enzyme | Docking Score (kcal/mol) | Reference |

|---|---|---|---|

| Rutin | Human Pancreatic α-Amylase | -9.40 | nih.gov |

| Quercetin acetyl-glucoside | Human Pancreatic α-Amylase | -9.20 | nih.gov |

| Rosmarinic acid | Phospholipase A2 | -8.13 | ufms.brresearchgate.net |

Note: This table provides examples from analogous compounds to illustrate the type of data obtained from molecular docking studies.

Structure-Activity Relationship (SAR) Studies via Computational Approaches for Related Acetyl-Phenolic Compounds

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. youtube.com Computational SAR approaches can systematically modify the structure of a lead compound, such as this compound, and predict the effect of these modifications on its activity. nih.gov

For acetyl-phenolic compounds, SAR studies have revealed the importance of the acetyl group and its position on the phenolic ring. researchgate.net The presence and number of hydroxyl groups are also critical determinants of antioxidant activity. nih.govresearchgate.net Computational models can quantify these relationships, leading to the development of predictive models for the activity of new, unsynthesized compounds. nih.gov

Key insights from SAR studies on related compounds include:

The position and nature of substituents on the aromatic ring can significantly impact biological activity. researchgate.net

The presence of an acetyl group can, in some cases, enhance cytotoxic activity against cancer cells. researchgate.net

For antioxidant activity, the number and position of hydroxyl groups are often the most influential factors. nih.govresearchgate.net

The acetylation of phenolic compounds can modulate their biological effects, in some cases leading to increased antithrombotic activity. nih.gov

Prediction of Spectroscopic Parameters and Conformational Analysis

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data to validate the computed structure. For this compound, techniques like DFT can be used to predict its infrared (IR), and nuclear magnetic resonance (NMR) spectra. biust.ac.bwbiust.ac.bwrims.gov.bw The calculated vibrational frequencies in the IR spectrum and the chemical shifts in the NMR spectrum can aid in the structural elucidation of the compound. biust.ac.bwbiust.ac.bwrims.gov.bw

Conformational analysis is another crucial aspect of computational investigation. It involves identifying the different spatial arrangements of a molecule (conformers) and determining their relative energies. For a flexible molecule like this compound, with its rotatable bonds in the ethyl acetate side chain, multiple low-energy conformations may exist. Understanding the preferred conformation is essential as it can influence the molecule's interaction with biological targets. Theoretical calculations can map the potential energy surface of the molecule to identify the most stable conformers. uc.pt

Table 3: Predicted Spectroscopic Data (Illustrative)

| Spectroscopic Technique | Predicted Parameter | Significance | Reference |

|---|---|---|---|

| Infrared (IR) Spectroscopy | Vibrational Frequencies (cm⁻¹) | Corresponds to functional group vibrations | rsc.orgdtic.mil |

| ¹H NMR Spectroscopy | Chemical Shifts (ppm) | Identifies different proton environments | biust.ac.bwbiust.ac.bwrims.gov.bw |

Note: Specific predicted values for this compound would require dedicated computational analysis.

Mechanistic Insights from Computational Modeling for Chemical Reactivity and Stability

Computational modeling can provide profound insights into the chemical reactivity and stability of this compound. By mapping reaction pathways and calculating activation energies, it is possible to predict how the molecule will behave under different chemical conditions. rsc.org

For instance, the stability of the ester and acetyl groups can be investigated by modeling their hydrolysis under acidic or basic conditions. The reactivity of the phenolic hydroxyl group, particularly its ability to act as a hydrogen donor in antioxidant processes, can also be quantified. researchgate.net Computational studies can elucidate the mechanism of action of phenolic compounds, which often involves their interaction with enzymes and receptors, modulating their activity through hydrogen bonding and other non-covalent interactions.

Furthermore, the stability of phenolic compounds can be influenced by factors such as pH. nih.gov Computational models can help predict how the charge state and, consequently, the reactivity of this compound might change with variations in the surrounding environment. This is crucial for understanding its behavior in biological systems. researchgate.net The acetylation of metabolic enzymes is a known regulatory mechanism, and computational studies can help to understand how acetylated compounds might interact with and modulate enzyme activity. nih.gov

Investigation of Biological Activities and Underlying Mechanisms Mechanistic Focus

Mechanisms of Antioxidant Activity in Related Hydroxyphenyl Esters and Phenolics

The antioxidant properties of phenolic compounds, including hydroxyphenyl esters, are primarily attributed to their ability to neutralize free radicals. This process can occur through several mechanisms, most notably hydrogen atom transfer (HAT) and single-electron transfer (SET). In the HAT mechanism, the phenolic antioxidant donates a hydrogen atom from its hydroxyl group to a free radical, thereby stabilizing the radical and becoming a phenoxyl radical itself. The stability of this newly formed radical is crucial and is influenced by the molecule's structure, such as the potential for intramolecular hydrogen bonding and electron delocalization. nih.gov

Mechanistic Basis of Enzyme Inhibition by Structurally Related Compounds

Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is a target for managing hyperpigmentation disorders. tandfonline.com Hydroxy-substituted acetylphenyl derivatives have demonstrated significant tyrosinase inhibitory activity. The presence and position of hydroxyl groups on the aromatic ring are critical for this inhibition. nih.gov

Studies on hydroxy-substituted 2-[(4-acetylphenyl)amino]-2-oxoethyl derivatives have shown that compounds with hydroxyl groups on a cinnamic acid moiety exhibit potent tyrosinase inhibition. nih.govtandfonline.com For example, a derivative with 2,4-dihydroxy substitution on the cinnamic acid ring was found to be a competitive inhibitor, suggesting it binds to the active site of the enzyme, likely mimicking the natural substrate. nih.govtandfonline.com Another derivative acted as a mixed-type inhibitor, indicating it binds to both the free enzyme and the enzyme-substrate complex at a site other than the active site. nih.govtandfonline.com Molecular docking studies have further elucidated these interactions, showing that these inhibitors can bind effectively within the catalytic site of tyrosinase. tandfonline.comsemanticscholar.org The inhibition mechanism often involves the interaction of the hydroxyl groups with the copper ions in the active site of the tyrosinase enzyme. mdpi.com

Table 1: Tyrosinase Inhibitory Activity of Selected Hydroxy-Substituted Derivatives

| Compound | Type of Inhibition | IC₅₀ (µM) | Reference |

|---|---|---|---|

| 2-((4-methoxyphenethyl)amino)-2-oxoethyl (E)-3-(2,4-dihydroxyphenyl) acrylate (B77674) (Ph9) | Mixed-type | 0.000059 | nih.gov |

| 2-((4-methoxyphenethyl)amino)-2-oxoethyl cinnamate (B1238496) (Ph6) | Non-competitive | 0.0021 | nih.gov |

| Hydroxy substituted 2-[(4-acetylphenyl)amino]-2-oxoethyl derivative 5c | Competitive | 0.0089 | tandfonline.com |

| Hydroxy substituted 2-[(4-acetylphenyl)amino]-2-oxoethyl derivative 5d | Mixed-type | 8.26 | tandfonline.com |

| Kojic Acid (Standard) | - | 16.69 | tandfonline.com |

α-Glucosidase inhibitors play a role in managing postprandial hyperglycemia, a key factor in type 2 diabetes. nih.gov Phenolic esters and related compounds have been identified as effective inhibitors of this enzyme. The inhibitory mechanism often involves the binding of these compounds to the catalytic site of α-glucosidase through hydrogen bonds and π–π stacking interactions. rsc.org

Kinetic analyses have revealed that some phenolic acid amides act as mixed-type inhibitors of α-glucosidase. rsc.org The potency of inhibition is influenced by the substitution pattern on the phenolic ring. For instance, substituents with low electron density and minimal steric hindrance at the para position of the benzene (B151609) ring tend to enhance inhibitory activity. rsc.org Furthermore, an increased number of free phenolic groups generally leads to higher inhibitory activity. nih.gov Some polyphenolic extracts, rich in ellagitannins, have been shown to be noncompetitive inhibitors of yeast α-glucosidase. mdpi.com

Table 2: α-Glucosidase Inhibitory Activity of Phenolic Compounds

| Compound/Extract | Type of Inhibition | IC₅₀ | Reference |

|---|---|---|---|

| N-(4-hydroxyl-phenylpropenoyl)-L-alanine (c2) | Mixed-type | 0.04 mM | rsc.org |

| N-(4-hydroxyl-phenylpropenoyl)-L-methionine (c8) | - | 0.04 mM | rsc.org |

| Quercetin (QE) | - | 0.85 μg/mL | jppres.com |

| Gallic Acid (GA) | - | 26.19 μg/mL | jppres.com |

| Acarbose (Standard) | - | 1.70 mM | rsc.org |

| Polyphenol extracts from Castanea mollissima Blume (CMPE) | Noncompetitive | 0.33 μg/mL | mdpi.com |

| Phenolic rich fraction from Simarouba glauca | Mixed-type | 2.4 ± 0.4 μg/mL | nih.gov |

Acetyl-coenzyme A carboxylase (ACC) is a crucial enzyme in fatty acid metabolism, making it a target for various therapeutic areas. nih.govcolumbia.edu Certain classes of herbicides, such as aryloxyphenoxypropionates and cyclohexanediones, are potent, reversible inhibitors of ACC. datapdf.com These inhibitors function by interfering with the carboxyltransferase (CT) domain of the enzyme. nih.govcolumbia.edu

The mechanism of inhibition involves competition with the acetyl-CoA substrate at the CT active site. columbia.edunih.gov Structural studies have revealed that these inhibitors bind at the interface of the CT dimer, blocking catalysis. nih.govcolumbia.edu While different classes of inhibitors may bind to distinct regions of the active site, they often share common interaction points with the enzyme. nih.gov Kinetic studies have shown that the inhibition is typically noncompetitive with respect to ATP and bicarbonate, but nearly competitive with respect to acetyl-CoA, indicating that the level of inhibition is most sensitive to the concentration of acetyl-CoA. datapdf.com

Antimicrobial Mechanisms Associated with Acetyl-Phenolic Esters and Related Heterocycles

Acetyl-substituted oxadiazolines represent a class of heterocyclic compounds with a broad spectrum of antimicrobial activity. mdpi.comresearchgate.net These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria. nih.gov The mechanism of action for some related heterocyclic compounds, such as those derived from nalidixic acid and containing a 1,3,4-oxadiazole (B1194373) ring, involves the inhibition of DNA gyrase (topoisomerase II). nih.gov This enzyme is essential for bacterial DNA replication, and its inhibition leads to bacterial cell death. nih.gov

The antibacterial potency of these derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring and any associated phenyl rings. mdpi.comnih.gov For instance, certain substitutions can lead to strong bactericidal effects, particularly against staphylococci. mdpi.com The presence of specific moieties, like a quinolin-4-yl substituent, has been linked to enhanced activity against strains such as Staphylococcus epidermidis. mdpi.comnih.gov

Table 3: Minimum Inhibitory Concentration (MIC) of Selected Oxadiazole Derivatives

| Compound | Target Organism | MIC (µg/mL) | Reference |

|---|---|---|---|

| Compound 5i (an oxadiazole derivative) | Gram-positive and Gram-negative bacteria | 0.9375 - 3.75 | nih.gov |

| Compound 37 (3-acetyl-2,5-disubstituted-1,3,4-oxadiazoline with quinolin-4-yl substituent) | Staphylococcus epidermidis | 0.48 | mdpi.com |

| Compound 20 (3-acetyl-2,5-disubstituted-1,3,4-oxadiazoline with 5-iodofurane substituent) | Staphylococcus epidermidis | 1.95 | mdpi.com |

Coordination Chemistry and Antibacterial Action of Cobalt(II) Complexes of Related Azo Compounds

The study of metal complexes, particularly those involving transition metals like cobalt(II), is a significant area of research due to their potential as therapeutic agents. The biological activity of organic ligands, such as those structurally related to 2-(3-Acetyl-4-hydroxyphenyl)ethyl acetate (B1210297), can be significantly enhanced upon chelation with metal ions. nih.gov This enhancement is often explained by chelation theory, which posits that the coordination of a metal to a ligand can increase the lipophilicity of the ligand, facilitating its transport across microbial cell membranes. nih.govkoreascience.kr

Azo compounds derived from or related to the 3-acetyl-4-hydroxyphenyl moiety are of particular interest. These polyfunctional ligands can coordinate with metal ions through various donor atoms. For instance, research on cobalt(II) complexes with an azophenolic ligand, specifically 2-[(E)-(3-acetyl-4-hydroxyphenyl)diazenyl]-4-(2-hydroxyphenyl)thiophene-3-carboxylic acid, has provided insight into their structure and antibacterial properties. researchgate.net Two distinct cobalt(II) complexes were synthesized with this ligand, resulting in different coordination geometries: one octahedral and one square-planar. researchgate.net

The antibacterial activity of these complexes was evaluated against several bacterial strains. The free azo ligand itself demonstrated moderate activity. researchgate.net However, the antibacterial profile of the cobalt(II) complexes varied depending on their geometry. The octahedral complex showed moderate activity against Pseudomonas aeruginosa and Klebsiella pneumoniae, but was inactive against Staphylococcus aureus and Escherichia coli. researchgate.net Conversely, the square-planar complex was moderately active only against Klebsiella pneumoniae. researchgate.net This demonstrates that the specific coordination environment of the cobalt ion plays a crucial role in determining the antibacterial spectrum and potency.

General studies on cobalt(II) complexes with other azo ligands and related structures consistently show that the metal complexes often exhibit greater antibacterial activity than the free ligands. jmchemsci.comresearchgate.netnih.gov For example, cobalt(II) complexes with an azo ligand derived from 1-(4-amino phenyl) ethanone (B97240) showed significant potency against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, as well as the fungus Candida albicans. researchgate.net Similarly, cobalt(II) complexes with the antibiotic kefzol were found to be more potent against one or more bacterial species than the uncomplexed drug. nih.gov The mechanism of action is believed to involve the chelation of the metal ion, which is essential for various enzymatic activities within the microbes, thereby inhibiting their growth. koreascience.kr

Table 1: Antibacterial Activity of a Related Azo Ligand and its Cobalt(II) Complexes

| Compound | Staphylococcus aureus (MIC, µg/mL) | Escherichia coli (MIC, µg/mL) | Pseudomonas aeruginosa (MIC, µg/mL) | Klebsiella pneumoniae (MIC, µg/mL) |

|---|---|---|---|---|

| Azo Ligand (4) | 32 | 128 | 128 | 32 |

| Octahedral Co(II) Complex (5) | >128 | >128 | 128 | 64 |

| Square-Planar Co(II) Complex (6) | >128 | >128 | >128 | 64 |

Data sourced from a study on 2-[(E)-(3-acetyl-4-hydroxyphenyl)diazenyl]-4-(2-hydroxyphenyl)thiophene-3-carboxylic acid and its complexes. researchgate.net

Modulation of Cellular Pathways by Related Acetylated Phenolics (e.g., melanogenesis inhibition by hydroxylated amide derivatives)

Acetylated phenolic compounds, a class to which 2-(3-Acetyl-4-hydroxyphenyl)ethyl acetate belongs, are known to modulate various intracellular signaling pathways, impacting processes from inflammation to cellular differentiation. nih.gov Phenolic compounds in general can influence pathways such as the nuclear factor (NF)-κB, mitogen-activated protein kinase (MAPK), and PI3K/Akt signaling cascades. nih.govtandfonline.com Acetylation can alter the bioavailability and activity of these phenolic compounds.

For instance, acetylated flavonoid glycosides have been shown to enhance neurotrophin-mediated neurite outgrowth in neuronal cells. nih.govscispace.comresearchgate.net This suggests an influence on pathways critical for neuronal differentiation and survival, such as the Trk/Ras/MAPK and PI3K/Akt pathways, which lead to the activation of transcription factors like CREB. nih.gov

A notable example of pathway modulation by related phenolic structures is the inhibition of melanogenesis. Melanogenesis is the process of producing melanin pigment, and the key enzyme is tyrosinase. nih.gov Many phenolic compounds are known to inhibit tyrosinase. The inhibitory mechanism often involves the hydroxyl groups on the phenolic ring, which can form hydrogen bonds with the active site of the tyrosinase enzyme, sometimes leading to competitive inhibition. researchgate.netmdpi.com

Hydroxylated amide derivatives, which are structurally related to the subject compound, have been investigated as melanogenesis inhibitors. For example, hydroxamic acid derivatives have been shown to strongly inhibit melanin synthesis by deactivating tyrosinase through a noncompetitive inhibition mechanism. researchgate.net This is significant because their metal-chelating ability is similar to the well-known inhibitor kojic acid, yet their mechanism of action differs. researchgate.net The structure-activity relationship studies of various inhibitors have highlighted the importance of specific substitution patterns on the phenyl ring for tyrosinase inhibitory activity. For example, a 4-substituted resorcinol (B1680541) moiety has been identified as a critical feature for potent tyrosinase inhibition in some classes of compounds. mdpi.com These findings suggest that compounds with a hydroxylated phenyl group, like this compound, could potentially influence melanogenesis, although the specific impact of the acetyl and ethyl acetate groups would require direct investigation.

Table 2: Examples of Cellular Pathway Modulation by Related Phenolic Compounds

| Compound Class | Cellular Process | Key Pathway/Target Modulated | Potential Outcome |

|---|---|---|---|

| Acetylated Flavonoid Glycosides | Neuronal Differentiation | Neurotrophin signaling (e.g., NGF, BDNF) | Enhanced neurite outgrowth nih.govscispace.com |

| Hydroxamic Acid Derivatives | Melanogenesis | Tyrosinase enzyme | Inhibition of melanin synthesis researchgate.net |

| Polyphenols (General) | Inflammation | NF-κB, MAPKs, PI3K/Akt | Anti-inflammatory effects nih.gov |

| Polyphenols (General) | Neuroprotection | ERK1/2, PI3K/Akt, Nrf2 | Promotion of neuronal survival tandfonline.comnih.gov |

Potential Mechanistic Roles as Precursors or Metabolites in Biological Systems

The chemical structure of this compound suggests it can serve as an intermediate or precursor in chemical synthesis and may undergo specific metabolic transformations in biological systems.

As a synthetic precursor, this compound is noted for its utility in preparing nitro derivatives. Its structure, featuring an activated phenyl ring and an ester group, allows for various chemical modifications. The general concept of using substituted phenoxy acetates as building blocks is well-established. For example, the related compound ethyl-2-(4-aminophenoxy)acetate serves as a key precursor for the synthesis of dual glucokinase and PPARγ activators, which are targets for type 2 diabetes treatment. mdpi.com Similarly, 2-phenylethyl acetate is a known precursor in the synthesis of n-tyrosol, a compound with significant biological activities. google.com

In biological systems, this compound is likely to be a substrate for metabolic enzymes. The ester linkage is susceptible to hydrolysis by esterases, which are abundant in the body, particularly in the liver and plasma. mdpi.com This hydrolysis would cleave the ethyl acetate group, yielding 3-acetyl-4-hydroxyphenylethanol and acetic acid. This metabolic pathway is similar to that of other acetylated ester compounds like Acetyl Triethyl Citrate, which is rapidly hydrolyzed in liver microsomes. mdpi.com

The resulting acetate can enter the central carbon metabolism. It can be converted to acetyl-CoA by acetyl-CoA synthetase enzymes. nih.gov Acetyl-CoA is a crucial metabolic hub, used in the TCA cycle for energy production, for lipid synthesis, and as a donor for protein acetylation, an important epigenetic modification. nih.gov Acetate derived from the metabolism of compounds like ethanol (B145695) has been shown to travel to the brain and directly influence histone acetylation, thereby affecting gene expression. news-medical.net

The other potential metabolite, a hydroxylated phenyl derivative, would likely undergo further metabolism similar to other phenolic compounds, such as paracetamol (N-(4-hydroxyphenyl)acetamide). This typically involves glucuronidation and sulfation in the liver to form more water-soluble conjugates that can be readily excreted in the urine. wikipedia.org

Applications in Chemical and Materials Science As a Synthetic Intermediate

Role as a Versatile Building Block in Organic Synthesis

2-(3-Acetyl-4-hydroxyphenyl)ethyl acetate (B1210297) serves as a versatile building block due to its distinct structural characteristics. The molecule incorporates a 4-hydroxy-3-acetylphenyl core, which is a common motif in various organic compounds. The primary functional groups—a phenolic hydroxyl, an acetyl ketone, and an ethyl ester—offer multiple points for synthetic elaboration.

The synthesis of this intermediate can be achieved through methods like the Friedel-Crafts acylation of a precursor such as 4-hydroxyphenyl ethyl acetate, using an acylating agent like acetic anhydride (B1165640) with a Lewis acid catalyst. This reaction highlights its position as a product of a key synthetic transformation, making it a valuable starting point for more complex molecules.

The reactivity of the compound is influenced by its substituents. The acetyl group has electron-withdrawing properties, which can affect the reactivity of the aromatic ring in electrophilic substitution reactions. Conversely, the hydroxyl group is an electron-donating group and a site for hydrogen bonding, which influences the compound's solubility and reactivity in nucleophilic reactions. This duality allows for selective transformations at different parts of the molecule. For instance, the compound can serve as a precursor in the preparation of nitro derivatives through nitration.

The different functional groups can undergo a variety of reactions:

Oxidation: The phenolic hydroxyl group can be oxidized.

Reduction: The acetyl group's ketone can be reduced to a secondary alcohol using agents like sodium borohydride (B1222165) (NaBH₄).

Substitution: The hydroxyl group can be a site for nucleophilic substitution.

This multifunctionality makes it a strategic starting material for constructing more elaborate chemical structures.

Preparation of Advanced Organic Materials and Functional Molecules

The structural framework of 2-(3-Acetyl-4-hydroxyphenyl)ethyl acetate is conducive to the synthesis of advanced organic materials and functional molecules. The phenolic and ketone functionalities are common components in molecules with interesting optical or electronic properties.

While direct polymerization of this specific compound is not widely documented, its functional groups represent handles that could be used to incorporate it into larger macromolecular structures. For example, the phenolic hydroxyl group could be used for the synthesis of specialty polyesters or polyethers.

The core structure is related to building blocks used in the synthesis of heterocyclic compounds. Acetophenone derivatives are key starting materials for creating classes of molecules such as 2-aryl-4-quinolones, which are considered analogues of flavones and are investigated for their pharmacological potential. mdpi.com Similarly, aryl ketones are precursors for synthesizing furan (B31954) derivatives, another important class of heterocyclic compounds. unina.it The synthesis of these molecules demonstrates how a building block with the features of this compound can be cyclized and elaborated into more complex, functional systems.

Catalytic Transformations Involving this compound or its Analogues

The chemical structure of this compound and its analogues allows them to participate in various catalytic transformations. The development of new synthetic methods often relies on the reactivity of such functionalized aromatic compounds.

A notable example involves the catalytic reactions of analogues like ethyl trifluoropyruvate with aromatic compounds. In superacid-catalyzed Friedel-Crafts hydroxy-alkylation reactions, ethyl trifluoropyruvate reacts with substituted benzenes to yield α-hydroxy α-trifluoromethyl phenyl acetic acid ethyl esters. researchgate.net This transformation is significant for creating molecules with trifluoromethyl groups, which can enhance pharmacological properties.

Further transformations can be performed on these analogues. For instance, a synthesized ethyl 2-(4-hydroxyphenyl)-2-hydroxy-3,3,3-trifluoropropionate can be selectively chlorinated using thionyl chloride and then reduced with sodium borohydride to yield ethyl 2-(4-hydroxyphenyl)-3,3,3-trifluoropropionate. researchgate.net These multi-step synthetic sequences involving catalytic and stoichiometric reagents highlight the utility of such building blocks.

The table below summarizes key transformations applicable to this compound class.

| Reaction Type | Reagents/Catalyst | Product Type | Reference |

| Friedel-Crafts Acylation | Acetic Anhydride / Lewis Acid (e.g., AlCl₃) | Acetylated Phenyl Acetate | |

| Nitration | Nitrating Agent | Nitro Derivative | |

| Reduction of Ketone | Sodium Borohydride (NaBH₄) | Secondary Alcohol | |

| Catalytic Alkylation | Ethyl Trifluoropyruvate / Superacid | α-Hydroxy α-trifluoromethyl Ester | researchgate.net |

| Chlorination | Thionyl Chloride / Pyridine | Chloro-substituted Propionate | researchgate.net |

Contribution to the Synthesis of Complex Natural Product Analogues

Functionalized building blocks are fundamental to the strategy of synthesizing complex natural products and their analogues. The structure of this compound contains a substituted phenol (B47542), a scaffold present in numerous natural products, including polyphenols and flavonoids.

The synthesis of natural product analogues often leverages starting materials that provide a significant portion of the final structure in a single unit. Acetophenones are well-established precursors in this regard. For example, amino acetophenones have been used as the foundational building blocks for the diversity-oriented synthesis of 2-aryl-4-quinolone analogues. mdpi.com These quinolones are structurally related to flavones, a major class of natural products, and are explored for their potential as anticancer agents. mdpi.com

The general strategy involves using a core structure, such as that provided by an acetophenone, and applying a series of reactions to build the target complexity. This approach has been used in the synthesis of various natural product families. For instance, furans can be used as templates to create specific subunits of antibiotics like Herbimycin A. nih.gov In other cases, knowledge of biosynthetic pathways inspires remarkably efficient chemical syntheses of complex indole (B1671886) alkaloids. nih.gov The synthesis of tryptanthrin (B1681603) analogues as potential antimalarial agents also demonstrates this principle of modifying a core natural product-inspired structure. researchgate.net

The compound this compound, by providing a pre-functionalized aromatic ring, fits perfectly into this synthetic paradigm. It serves as an ideal starting point for the efficient construction of analogues of natural products containing a substituted phenolic core.

The table below lists examples of complex molecular classes that can be synthesized from acetophenone-type building blocks.

| Building Block Type | Resulting Complex Molecule Class | Significance | Reference |

| Amino Acetophenones | 2-Aryl-4-quinolones | Analogues of flavones, anticancer potential | mdpi.com |

| α-Bromo-arylketone | 2-Aryl-3,4-dicarboxymethylfuran | Functionalized heterocyclic systems | unina.it |

| Furan Derivatives | Subunits of Ansamycin Antibiotics (e.g., Herbimycin A) | Antibacterial and antitumor agents | nih.gov |

| Tryptanthrin | Tryptanthrin Aminoalkyl Analogues | Potential antimalarial agents | researchgate.net |

Advanced Analytical Methodologies for Detection and Quantification in Complex Matrices

Development of Selective and Sensitive Spectroscopic Methods for Quantification

Spectroscopic methods, particularly UV-Visible (UV-Vis) spectrophotometry, offer a rapid and cost-effective approach for the quantification of phenolic compounds. nih.gov For 2-(3-Acetyl-4-hydroxyphenyl)ethyl acetate (B1210297), the presence of the phenolic hydroxyl group and the acetylated aromatic ring gives rise to characteristic absorption bands in the UV region.

The development of a quantitative UV-Vis method would involve determining the wavelength of maximum absorbance (λmax) for 2-(3-Acetyl-4-hydroxyphenyl)ethyl acetate in a suitable solvent. A calibration curve would then be constructed by measuring the absorbance of a series of standard solutions of known concentrations at this λmax. The concentration of the compound in unknown samples can then be determined by interpolating their absorbance values on this curve. While UV-Vis spectrophotometry is a powerful tool, its selectivity can be limited in complex matrices where other compounds may absorb at similar wavelengths. researchgate.net

Table 1: Illustrative UV-Vis Spectroscopic Parameters for Phenolic Compounds

| Parameter | Value |

| Wavelength of Maximum Absorbance (λmax) | Typically in the range of 270-290 nm for simple phenols. |

| Molar Absorptivity (ε) | Dependent on the specific compound and solvent. |

| Linear Range | To be determined experimentally based on the calibration curve. |

| Limit of Detection (LOD) | Dependent on instrument sensitivity and method validation. |

| Limit of Quantification (LOQ) | Dependent on instrument sensitivity and method validation. |

Interfacing Chromatographic Techniques with Mass Spectrometry (LC-MS/MS, GC-MS) for Trace Analysis

To overcome the selectivity challenges of spectrophotometry, chromatographic techniques coupled with mass spectrometry are indispensable for the trace analysis of this compound in complex samples.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation power of high-performance liquid chromatography (HPLC) with the high selectivity and sensitivity of tandem mass spectrometry. nih.gov For the analysis of phenolic compounds like this compound, reversed-phase HPLC is commonly employed, using a nonpolar stationary phase and a polar mobile phase. mdpi.com

The mass spectrometer, often a triple quadrupole, is operated in multiple reaction monitoring (MRM) mode for quantitative analysis. This involves selecting a specific precursor ion (the molecular ion of the analyte) and monitoring a specific product ion that is formed upon fragmentation. This highly selective detection method minimizes interference from co-eluting matrix components. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the analysis of volatile and semi-volatile compounds. jmaterenvironsci.com Phenolic compounds, including this compound, often require derivatization to increase their volatility and thermal stability for GC analysis. A common derivatization technique is silylation, which replaces the active hydrogen of the phenolic hydroxyl group with a trimethylsilyl (B98337) (TMS) group. nih.gov

Following separation on a GC column, the analyte enters the mass spectrometer where it is ionized, typically by electron ionization (EI). The resulting mass spectrum, with its characteristic fragmentation pattern, provides a "fingerprint" for the compound, allowing for its identification and quantification. imreblank.ch In situ acetylation has also been explored as a derivatization method for the trace analysis of phenolic compounds in water samples, followed by purge and trap-GC/MS. rsc.orgresearchgate.net

Table 2: Illustrative Chromatographic and Mass Spectrometric Parameters

| Parameter | LC-MS/MS | GC-MS |

| Chromatographic Column | C18 reversed-phase | Capillary column (e.g., DB-5ms) |

| Mobile/Carrier Gas | Acetonitrile (B52724)/water gradient | Helium |

| Ionization Source | Electrospray Ionization (ESI) | Electron Ionization (EI) |

| Mass Analyzer | Triple Quadrupole (QqQ) | Quadrupole |

| Precursor Ion (m/z) | [M+H]+ or [M-H]- | Molecular ion [M]+ |

| Product Ion(s) (m/z) | Specific fragments of the precursor ion | Characteristic fragment ions |

Note: The specific parameters for this compound would need to be optimized experimentally.

Application of Nuclear Magnetic Resonance for Quantitative Analysis (qNMR)

Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a primary analytical method that provides both structural information and direct quantification of an analyte without the need for a calibration curve, as the signal intensity is directly proportional to the number of nuclei. mdpi.com For this compound, both ¹H and ¹³C NMR spectroscopy can be utilized.

In a qNMR experiment, a known amount of an internal standard is added to the sample containing the analyte. By comparing the integral of a specific, well-resolved signal of the analyte to the integral of a signal from the internal standard, the absolute amount of the analyte can be determined. For this compound, characteristic signals in the ¹H NMR spectrum, such as those from the acetyl group protons or the aromatic protons, could be used for quantification.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 6.8 - 7.8 | 115 - 135 |

| -CH₂- (ethyl) | ~2.9 | ~35 |

| -CH₂- (acetate) | ~4.2 | ~60 |

| -CH₃ (acetyl) | ~2.6 | ~26 |

| -CH₃ (acetate) | ~2.0 | ~21 |

| C=O (acetyl) | - | ~200 |

| C=O (acetate) | - | ~171 |

| Aromatic C-OH | - | ~155 |

| Aromatic C-acetyl | - | ~129 |

Electrochemical Methods for Detection and Characterization

Electrochemical methods offer a highly sensitive and often portable means for the detection of electroactive compounds like phenols. nih.gov The phenolic hydroxyl group in this compound can be oxidized at an electrode surface, providing a measurable electrical signal. Techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV) can be employed for its characterization and quantification. nih.gov

The development of an electrochemical sensor for this compound would involve selecting an appropriate electrode material. researchgate.net Carbon-based electrodes, such as glassy carbon or screen-printed electrodes, are commonly used and can be modified with nanomaterials or polymers to enhance sensitivity and selectivity. scienceopen.com The oxidation potential of the phenolic group can provide qualitative information, while the peak current can be correlated to the concentration of the analyte for quantitative analysis. mdpi.com

Table 4: Key Parameters in Electrochemical Analysis of Phenolic Compounds

| Parameter | Description |

| Oxidation Potential (Epa) | The potential at which the analyte is oxidized, providing qualitative information. |

| Peak Current (Ipa) | The magnitude of the current at the oxidation potential, proportional to the analyte concentration. |

| Linear Dynamic Range | The concentration range over which the peak current is linearly proportional to the concentration. |

| Limit of Detection (LOD) | The lowest concentration of the analyte that can be reliably detected. |

| Electrode Material | The type of electrode used, which influences sensitivity and selectivity. |

Future Perspectives and Emerging Research Directions for 2 3 Acetyl 4 Hydroxyphenyl Ethyl Acetate Research

Exploration of Novel and Sustainable Synthetic Routes

The future synthesis of 2-(3-Acetyl-4-hydroxyphenyl)ethyl acetate (B1210297) should prioritize efficiency, sustainability, and cost-effectiveness. Current synthetic organic chemistry offers numerous strategies that could be adapted for this target molecule.

Future research should focus on:

Green Chemistry Approaches: Utilizing environmentally benign solvents like ethanol (B145695) or water, and exploring catalysts that can be easily recovered and reused. Methodologies that reduce waste generation, such as one-pot reactions, are highly desirable. rsc.org The use of reagents like trichloroisocyanuric acid in ethanol has been shown to be a sustainable approach for the synthesis of related heterocyclic compounds. rsc.org

Biocatalysis: Employing enzymes (e.g., lipases for the esterification step) could offer high selectivity and milder reaction conditions compared to traditional chemical methods. This approach aligns with the growing demand for sustainable industrial processes.

Flow Chemistry: Continuous flow synthesis can offer improved reaction control, enhanced safety, and easier scalability. This modern technique could be applied to optimize the synthesis of 2-(3-Acetyl-4-hydroxyphenyl)ethyl acetate, potentially leading to higher yields and purity.

A comparative table of potential synthetic strategies is outlined below.

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Green Catalysis | Reduced environmental impact, catalyst reusability, lower energy consumption. researchgate.net | Development of novel, efficient, and recyclable catalysts. |

| Biocatalysis | High selectivity (regio- and stereoselectivity), mild reaction conditions, biodegradable catalysts. | Screening for suitable enzymes, optimization of reaction media and conditions. |

| Flow Chemistry | Precise control over reaction parameters, improved safety, ease of scalability, potential for higher yields. | Reactor design, optimization of flow rates, temperature, and pressure. |

| Microwave-Assisted Synthesis | Rapid reaction times, often leading to higher yields and cleaner reactions. | Solvent choice, power and temperature optimization, comparison with conventional heating. |

In-depth Mechanistic Elucidation of Biological Interactions and Target Identification

The phenolic nature of this compound suggests potential biological activities, as many phenolic compounds are known to possess antioxidant, anti-inflammatory, and antimicrobial properties. wikipedia.org Acetylation of phenolic compounds can also influence their biological activity, sometimes increasing their bioavailability and efficacy. researchgate.net

Future research in this area should include:

Antioxidant and Anti-inflammatory Assays: Initial in vitro screening to determine the compound's capacity to scavenge free radicals and inhibit inflammatory pathways. The biological activity of acetylated derivatives of compounds like resveratrol (B1683913) and tyrosol has been shown to be potent, suggesting this is a promising area of investigation. researchgate.net

Target Identification: If initial screenings are positive, advanced techniques such as proteomics, genomics, and metabolomics can be employed to identify specific cellular targets and pathways modulated by the compound.

In-Silico Studies: Molecular docking and computational modeling can predict potential interactions with biological targets, such as enzymes or receptors. This can help prioritize experimental studies and provide insights into the mechanism of action. For example, molecular docking has been used to reveal the binding interactions of similar phenolic compounds with the active sites of enzymes like maltase and sucrase. mdpi.com

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the compound can help identify the key structural features responsible for its biological activity.

| Potential Biological Activity | Rationale based on Structural Analogs | Proposed Investigation Method |

| Antioxidant | Phenolic hydroxyl group is a known scavenger of free radicals. nih.gov | DPPH assay, ABTS assay, cellular antioxidant assays. |

| Anti-inflammatory | Many phenolic compounds modulate inflammatory pathways (e.g., COX, LOX). | Inhibition assays for inflammatory enzymes, measurement of cytokine production in cell models. |

| Antimicrobial | Phenols are known germicidal agents. wikipedia.org | Minimum Inhibitory Concentration (MIC) assays against a panel of bacteria and fungi. |

| Enzyme Inhibition | The structure could potentially fit into the active sites of various enzymes. | Screening against enzyme panels (e.g., kinases, proteases, α-glucosidase). mdpi.com |

Development of Advanced Materials and Functional Systems Based on its Structure

The functional groups present in this compound make it a candidate for incorporation into advanced materials. The phenolic hydroxyl group can be a site for polymerization or for grafting the molecule onto surfaces.

Emerging research directions include:

Polymer Science: The compound could be used as a monomer or an additive in the creation of new polymers. For example, it could be incorporated into polyesters or polycarbonates to impart specific properties like antioxidant capability or UV resistance.

Functional Coatings: Grafting the molecule onto surfaces could create coatings with antioxidant or antimicrobial properties, which could be useful for food packaging or biomedical devices.

Biomaterials: Its potential biological activity could be harnessed in the development of functional biomaterials, such as in drug delivery systems or tissue engineering scaffolds.

Integration with High-Throughput Screening and Artificial Intelligence in Chemical Discovery

Modern drug and materials discovery heavily relies on rapid screening and predictive modeling. These technologies could significantly accelerate the exploration of this compound and its derivatives.

Future efforts should involve:

Combinatorial Chemistry and HTS: A library of derivatives could be synthesized by modifying the core structure. This library could then be rapidly screened for various biological activities using high-throughput screening (HTS) technologies.